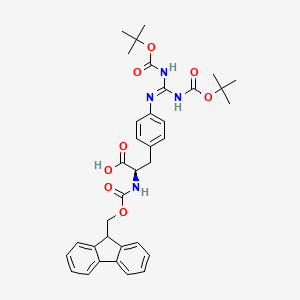

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH

Description

Evolution of Non-Canonical Amino Acids in Peptide Science Research

The journey from a limited set of 20 canonical amino acids to a vast library of non-canonical amino acids (ncAAs) has been a transformative one for peptide research. Initially, peptide synthesis was confined to the building blocks dictated by the genetic code. However, the demand for peptides with improved therapeutic profiles, such as increased resistance to enzymatic degradation and enhanced bioavailability, spurred the exploration of ncAAs. These unique building blocks, which are derivatives of their canonical counterparts or entirely novel structures, introduce a diverse array of functional groups, including halogens, alkynes, and, as in the case of the subject of this article, protected guanidino groups. The incorporation of ncAAs is now a cornerstone of modern drug discovery, enabling the creation of peptides with tailored pharmacological properties.

Significance of Stereochemistry in Peptide and Peptidomimetic Design Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. In peptide and peptidomimetic design, the stereochemistry at the α-carbon of an amino acid plays a profound role in defining the peptide's secondary structure and its interaction with biological targets. nih.gov The vast majority of naturally occurring peptides are composed of L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, can render peptides resistant to proteases, the enzymes that degrade proteins and peptides in the body. nih.gov This increased stability is a highly desirable trait for therapeutic peptides. nih.gov The specific D-configuration of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is therefore a deliberate design element to enhance the proteolytic stability of peptides into which it is incorporated. nih.gov

Overview of Guanidino-Functionalized Phenylalanine Derivatives in Academic Research

The guanidinium (B1211019) group, the functional moiety of the amino acid arginine, is known for its ability to participate in crucial biological interactions, such as hydrogen bonding and salt bridges. Guanidino-functionalized phenylalanine derivatives are designed to mimic arginine while introducing a different structural scaffold. This can lead to altered binding affinities and selectivities for biological targets. These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutics, including antitumor and antimicrobial agents. nih.gov The guanidino group's positive charge at physiological pH can facilitate interactions with negatively charged pockets in proteins and other biomolecules.

Purpose of Fmoc and Boc Protecting Groups in Research Synthesis Methodologies

The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids. To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. The two most common protecting groups used in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). iris-biotech.de

The Fmoc group is used to protect the α-amino group of the amino acid and is stable under acidic conditions but readily removed by a mild base, typically piperidine (B6355638). nih.gov This base-lability is a key feature of the widely used Fmoc/tBu (tert-butyl) synthesis strategy. iris-biotech.de The Boc group, on the other hand, is acid-labile and is used to protect the side chains of reactive amino acids, such as the guanidino group in Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH. iris-biotech.de The use of two different types of protecting groups (Fmoc and Boc) that can be removed under different conditions is known as an orthogonal protection strategy. This strategy allows for the selective deprotection of specific functional groups during the synthesis, providing precise control over the construction of the peptide chain. nih.gov

Chemical Properties of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

The utility of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in research is underpinned by its specific chemical properties.

| Property | Value |

| Synonyms | Fmoc-4-(N,N'-di-Boc-guanidino)-D-phenylalanine |

| CAS Number | 2044709-96-6 |

| Molecular Formula | C₃₅H₄₀N₄O₈ |

| Molecular Weight | 644.7 g/mol |

| Appearance | White crystalline powder |

| Purity | ≥ 99.7% (Chiral HPLC) |

| Optical Rotation | [α]D²⁰ = -12 ±1 °(C=1 in MeOH) |

| Storage Conditions | ≤ -20 °C |

Note: Data sourced from commercial supplier specifications and may vary. chemimpex.com

Synthesis and Manufacturing Processes

The synthesis of complex, protected amino acids like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and the correct stereochemistry.

Purification is a critical step to remove impurities such as diastereomers or incompletely protected species. High-performance liquid chromatography (HPLC) is a common and effective method for purifying Fmoc-protected amino acids to the high degree of purity required for solid-phase peptide synthesis. perlan.com.pl The use of chiral HPLC can confirm the enantiomeric purity of the final product. chemimpex.com

Applications in Research

The unique structural features of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH make it a valuable tool in various areas of peptide research.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov SPPS is a powerful technique that allows for the efficient and automated synthesis of peptides on a solid support. nih.gov The Fmoc protecting group on the α-amino group allows for its incorporation into a growing peptide chain. After coupling, the Fmoc group is removed with a mild base, and the next Fmoc-protected amino acid can be added. The Boc groups protecting the side-chain guanidino function remain intact throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions.

Building Block for Peptide and Peptidomimetic Research

The incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into peptides allows researchers to create molecules with tailored properties. Its D-configuration enhances proteolytic stability, a crucial factor for developing peptide-based drugs. nih.gov The guanidino group can mimic the side chain of arginine, enabling the exploration of structure-activity relationships in peptide-receptor interactions. This is particularly relevant in the design of novel therapeutics, such as enzyme inhibitors and receptor modulators. chemimpex.com Furthermore, this compound is utilized in the development of biomaterials and for bioconjugation, where the guanidino group can be used to link the peptide to other molecules or surfaces. chemimpex.com

Properties

IUPAC Name |

(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D 4,bis Boc Guanido Phe Oh

Synthetic Routes to D-Phenylalanine Derivatives with Guanidino Modifications

The creation of D-phenylalanine derivatives featuring guanidino modifications is a foundational aspect of synthesizing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH. This process requires careful planning and execution of several key synthetic steps.

Precursor Synthesis and Derivatization Strategies

The synthesis typically commences with a suitable D-phenylalanine precursor. A common starting material is 4-amino-D-phenylalanine. This precursor can be prepared through the nitration of D-phenylalanine, followed by reduction of the nitro group to an amine. googleapis.comgoogle.com For instance, D-phenylalanine can be nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures to favor the formation of 4-nitro-D-phenylalanine. google.com Subsequent hydrogenation, often using a catalyst like palladium on carbon, reduces the nitro group to the desired amino functionality. googleapis.com

Introduction of the Guanidino Moiety

With the 4-amino-D-phenylalanine in hand, the next critical step is the introduction of the guanidino group. This transformation is typically achieved through a guanidinylation reaction. A variety of reagents can be employed for this purpose, including N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov This reagent reacts with the primary amino group on the phenyl ring to form the protected guanidino functionality. nih.govnih.gov The reaction is generally carried out in a suitable solvent like dimethylformamide (DMF) and may require the presence of a base such as diisopropylethylamine (DIPEA). nih.gov

Regioselective Protection of the Guanidine (B92328) Functionality with Boc Groups

To prevent unwanted side reactions during subsequent synthetic steps, particularly during peptide synthesis, the guanidino group is protected. The use of the tert-butyloxycarbonyl (Boc) group is a common strategy. The guanidino group is typically protected with two Boc groups, leading to the N,N'-di-Boc-guanidino functionality. This protection is often accomplished using reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. organic-chemistry.org The use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as the guanidinylating agent conveniently introduces the di-Boc protected guanidino group in a single step. nih.gov The Boc groups are stable under the conditions required for Fmoc-based peptide synthesis but can be removed under acidic conditions. peptide.com

Stereochemical Control during Synthesis (D-Configuration Specificity)

Maintaining the D-configuration of the phenylalanine derivative is paramount throughout the synthesis. The stereochemical integrity of the α-carbon must be preserved. Starting with enantiomerically pure D-phenylalanine is the primary strategy. Subsequent reaction conditions are carefully chosen to avoid racemization. For example, during coupling reactions, activating agents and conditions that minimize the risk of epimerization are employed. nih.gov The use of chiral catalysts, such as Cinchona alkaloids in phase transfer catalysis, can also be a powerful method for controlling stereochemistry in the synthesis of phenylalanine derivatives. nih.gov Throughout the synthesis, analytical techniques such as chiral high-performance liquid chromatography (HPLC) are used to monitor and confirm the enantiomeric purity of the intermediates and the final product. nih.gov

Incorporation of the Fmoc Protecting Group

The final step in the synthesis of the target compound is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the α-amino group of the D-phenylalanine derivative. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis. wikipedia.orglgcstandards.com It can be introduced by reacting the amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium carbonate or triethylamine, in an aqueous-organic solvent mixture. organic-chemistry.orgchemicalbook.com The Fmoc group's stability to acidic conditions and its easy removal with a mild base like piperidine (B6355638) make it highly compatible with the Boc-protected guanidino side chain. wikipedia.org

Optimization of Synthetic Protocols

Optimizing the synthetic protocols for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is crucial for improving yield, purity, and scalability. Key areas of optimization include reaction conditions, purification methods, and the choice of reagents.

| Parameter | Conventional Method | Optimized Approach | Rationale for Optimization |

| Guanidinylation Reagent | Mercury(II) chloride activated thioureas | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine nih.gov or cyanuric chloride (TCT) activated di-Boc-thiourea organic-chemistry.org | Avoids the use of toxic heavy metals and offers milder reaction conditions. organic-chemistry.org |

| Fmoc Introduction | Fmoc-Cl with strong base | Fmoc-OSu with a milder base like sodium bicarbonate wikipedia.org | Reduces the risk of side reactions and racemization. |

| Solvent for Fmoc Cleavage | Dimethylformamide (DMF) | Alternative solvents like N-methyl-2-pyrrolidone (NMP) or greener solvents | To address potential DMF degradation issues and improve safety and environmental impact. |

| Purification | Standard silica (B1680970) gel chromatography | Preparative high-performance liquid chromatography (HPLC) | Provides higher purity of the final product, which is critical for peptide synthesis. lgcstandards.com |

| Reaction Monitoring | Thin-layer chromatography (TLC) | High-performance liquid chromatography (HPLC) and mass spectrometry (MS) | Offers more precise and quantitative monitoring of reaction progress and purity. nih.gov |

Continuous efforts in process development aim to refine these protocols further, focusing on cost-effectiveness, environmental sustainability, and the consistent production of high-quality Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH for its applications in peptide chemistry.

Reaction Condition Analysis for Maximized Yields in Research Scale

The standard method for N-terminal Fmoc protection is the reaction of the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl-chloroformate (Fmoc-Cl). This reaction is typically performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity.

Key parameters for maximizing yield include the choice of solvent, base, temperature, and reaction time. The solvent must be capable of dissolving both the protected amino acid and the Fmoc reagent. nih.gov A mixture of an organic solvent like acetone (B3395972) or dioxane with an aqueous basic solution is common. chemicalbook.com The base, typically mild like sodium bicarbonate or sodium carbonate, is crucial for activating the amino group without cleaving the acid-labile Boc protecting groups on the guanidino moiety. chemicalbook.com The reaction is often carried out at room temperature or cooled to 0°C to control reactivity.

Table 1: Representative Reaction Conditions for Fmoc-Protection of Amino Acids

| Parameter | Condition | Rationale |

|---|---|---|

| Fmoc Reagent | Fmoc-OSu | High reactivity, commercially available; by-product (NHS) is water-soluble, facilitating removal. |

| Solvent System | Acetone/Water or Dioxane/Water | Ensures solubility of both the amino acid salt and the Fmoc reagent. chemicalbook.com |

| Base | Sodium Bicarbonate (NaHCO₃) | Mild base that facilitates the reaction without promoting side reactions or cleaving Boc groups. chemicalbook.com |

| Temperature | 0°C to Room Temperature | Balances reaction rate with control over potential side reactions. chemicalbook.com |

| Reaction Time | 4 - 24 hours | Monitored by TLC or HPLC to ensure completion. chemicalbook.com |

| Stoichiometry | Slight excess of Fmoc reagent (1.1-1.2 equiv.) | Drives the reaction to completion. |

Minimization of Side Reactions in Amino Acid Derivatization

Several side reactions can occur during the derivatization of amino acids with the Fmoc group, leading to impurities that can complicate purification and subsequent peptide synthesis.

One significant side reaction is the formation of N,N-di-Fmoc species, where the Fmoc group reacts with the already formed Fmoc-amino acid. Another issue is the presence of unreacted free amino acid due to incomplete reaction. sigmaaldrich.com This can lead to the insertion of multiple amino acid units during peptide synthesis. sigmaaldrich.com

For arginine derivatives, δ-lactam formation is a known intramolecular cyclization side reaction. nih.gov However, for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, this is not a relevant pathway due to the phenylalanine structure. A more pertinent concern is the stability of the two Boc groups on the guanidino function. While generally stable to the mild basic conditions used for Fmoc attachment, prolonged exposure or stronger bases could potentially lead to their partial or complete removal. americanpeptidesociety.org

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Incomplete Reaction | Insufficient reaction time or reagent. | Use a slight excess of Fmoc-OSu; monitor reaction progress via TLC/HPLC. sigmaaldrich.com |

| Di-Fmoc Product Formation | Reaction of Fmoc-OSu with the product's secondary amine. | Control stoichiometry and avoid large excesses of the Fmoc reagent. |

| Boc Group Cleavage | Use of excessively strong base or prolonged reaction times. | Employ mild bases like NaHCO₃; maintain controlled temperature and reaction duration. americanpeptidesociety.org |

| Formation of Acetic Acid | Hydrolysis of ethyl acetate (B1210297) if used as a solvent, leading to N-acetylation. | Use high-purity solvents; specify low acetate content in starting materials. sigmaaldrich.com |

Strategies for Enhanced Reaction Efficiency

Improving the efficiency of the synthesis goes beyond simply maximizing yield; it also involves simplifying the workflow and ensuring product quality.

Reagent Choice : Using Fmoc-OSu is generally preferred over Fmoc-Cl because the N-hydroxysuccinimide (NHS) by-product is easily removed during aqueous workup. chemicalbook.com

pH Control : Maintaining a stable pH (typically around 8-9) throughout the reaction is critical for ensuring the amino group remains nucleophilic while minimizing degradation of the reagents and products.

Reaction Monitoring : Tracking the consumption of the starting amino acid by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for precise determination of the reaction endpoint, preventing unnecessary exposure to basic conditions. chemicalbook.com

One-Pot Procedures : In some cases, multi-step syntheses can be combined. For instance, if the D-(4,Bis(Boc)-guanido)Phe-OH is generated in situ, the subsequent Fmoc protection could potentially be performed in the same reaction vessel, reducing handling and transfer losses.

Purification Methodologies in Research Synthesis

Following the synthesis, a robust purification strategy is essential to isolate Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in high purity, free from reagents, by-products, and unreacted starting materials. This typically involves a combination of extraction, chromatography, and crystallization.

Chromatographic Techniques for Product Isolation

Chromatography is a cornerstone of purification for protected amino acids.

Flash Column Chromatography : This is a common initial purification step. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane. nih.gov This method is effective for removing non-polar impurities and excess Fmoc-reagent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For achieving the highest purity (>98%), reversed-phase preparative HPLC is the method of choice. ajpamc.com The compound is separated on a C18 column using a gradient of water and acetonitrile (B52724), often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.

Table 3: Typical Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase Example | Separation Principle |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate gradient | Polarity |

| Preparative RP-HPLC | C18-functionalized silica | Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient | Hydrophobicity |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure, solid material and is often the final step in the purification process. researchgate.net The choice of solvent system is critical and is determined empirically. An ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

For Fmoc-protected amino acids, various solvent systems have proven effective. ajpamc.com A Chinese patent suggests that an ethanol/water system can be a green and effective alternative to more toxic organic solvents for crystallizing N-Fmoc-amino acids. google.com

Table 4: Example Recrystallization Solvents for Fmoc-Amino Acids

| Fmoc-Amino Acid | Solvent System | Reference |

|---|---|---|

| Fmoc-Phe-OH | Toluene | ajpamc.com |

| Fmoc-Trp(Boc)-OH | Isopropyl Ether / n-Heptane | ajpamc.com |

| Fmoc-Gly-OH | Toluene | ajpamc.com |

| General N-Fmoc-Amino Acids | Ethanol / Water | google.com |

Removal of Reagents and By-products

Before chromatographic purification or crystallization, an initial aqueous workup is typically performed to remove the bulk of water-soluble impurities.

Acidification : After the reaction is complete, the mixture is often diluted with an organic solvent (e.g., ethyl acetate) and acidified with a dilute acid like 1M HCl. This protonates any unreacted base and the phenolate, if formed, making them more soluble in the aqueous phase.

Extraction : The organic layer containing the product is washed sequentially with water and then brine to remove water-soluble by-products such as N-hydroxysuccinimide (from Fmoc-OSu) and inorganic salts. chemicalbook.comchemicalbook.com

Drying and Concentration : The washed organic layer is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can then be subjected to chromatography or crystallization. chemicalbook.com

This multi-step approach ensures the systematic removal of different types of impurities, from inorganic salts and reaction by-products to structurally similar organic impurities, ultimately yielding the high-purity Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH required for demanding applications like solid-phase peptide synthesis.

Strategies for Integration of Fmoc D 4,bis Boc Guanido Phe Oh into Peptidic Architectures

Application in Solid-Phase Peptide Synthesis (SPPS) Research

SPPS is the predominant method for chemically synthesizing peptides. tandfonline.com The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. biosynth.comresearchgate.net The use of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH requires careful optimization of several key steps in the SPPS cycle.

Optimization of Coupling Protocols for D-Amino Acids

Incorporating D-amino acids can sometimes proceed more slowly than their L-counterparts, a phenomenon exacerbated by steric hindrance. To ensure complete incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, several protocol modifications can be implemented:

Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield. uci.edu

Double Coupling: This involves performing the coupling step twice. After the first coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling reaction. This is a common and effective strategy for difficult residues.

Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents relative to the resin's functional capacity) can drive the reaction to completion. researchgate.net

Elevated Temperature: Microwave-assisted SPPS or conventional heating can dramatically accelerate coupling rates. However, this must be done cautiously, as elevated temperatures can increase the risk of side reactions, including racemization. unifi.it

Monitoring the completion of the coupling reaction using a qualitative test, such as the Kaiser test, is crucial. A negative Kaiser test (beads remain yellow) indicates that all free amines have been acylated.

Considerations for Resin Selection and Loading in SPPS

The choice of solid support (resin) is a foundational decision in SPPS. biosynth.com The properties of the resin affect reaction kinetics, solvent compatibility, and the conditions required for final peptide cleavage.

Resin Type: Polystyrene (PS) resins cross-linked with divinylbenzene (B73037) are the most common supports. researchgate.netdu.ac.in For complex or aggregating peptides, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., TentaGel) can be advantageous due to their superior swelling properties in a wider range of solvents. biosynth.com

Linker: The linker connects the peptide to the resin. For synthesizing a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically used. biosynth.commerckmillipore.com The 2-CTC resin is particularly beneficial for hindered amino acids as it allows for the attachment of the first amino acid with minimal risk of racemization and its hyper-acid lability allows for the cleavage of fully protected peptide fragments. merckmillipore.commesalabs.com For a C-terminal amide, a Rink Amide resin is the standard choice. tandfonline.com

Loading Capacity: Resin loading refers to the concentration of functional sites available for peptide attachment, expressed in mmol/g. du.ac.in For synthesizing long or difficult peptides, including those containing bulky residues like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, a low-loading resin (e.g., 0.1–0.5 mmol/g) is recommended. researchgate.netdu.ac.in Lower loading increases the distance between growing peptide chains, which can reduce steric hindrance and minimize intermolecular aggregation, thereby improving reaction outcomes.

Challenges and Solutions in Incorporating Sterically Hindered or Modified Amino Acids

The primary challenge with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is steric hindrance, which can lead to incomplete coupling reactions. researchgate.net This results in deletion sequences (peptides missing one or more amino acids), which are difficult to separate from the target peptide.

Another significant challenge is the potential for peptide aggregation on the solid support, particularly with hydrophobic or long sequences. peptide.com The growing peptide chains can fold and form intermolecular hydrogen bonds, rendering the N-terminal amine inaccessible for the next coupling step.

Solutions:

Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) can disrupt secondary structures and improve solvation.

"Difficult Sequence" Protocols: Employing a combination of strategies such as high temperature, double coupling, and potent coupling reagents is often necessary.

Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent, but for aggregating sequences, switching to or adding N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial due to their superior solvating properties. unifi.itacs.org

Deprotection Strategies within Fmoc-SPPS Cycles

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the temporary N-α-Fmoc group and the permanent acid-labile side-chain protecting groups (like Boc) are removed under different conditions. peptide.com

Selective Removal of Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is stable to acids but is readily cleaved by a secondary amine base, typically piperidine (B6355638). nih.gov The standard procedure involves treating the resin-bound peptide with a 20% solution of piperidine in DMF. peptide.com

The mechanism proceeds via a β-elimination reaction. thieme-connect.de The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of a carbamate (B1207046), which quickly decarboxylates to yield the free N-terminal amine of the peptide. nih.govthieme-connect.de The piperidine also acts as a scavenger, forming a stable adduct with the released DBF, which prevents DBF from reacting with the newly liberated amine. peptide.com

For hindered sequences, Fmoc deprotection can sometimes be slow or incomplete. peptide.com In such cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at a concentration of 2-5% in DMF. peptide.com While DBU is much faster, it is also more aggressive and can increase the risk of side reactions like aspartimide formation if not used carefully. peptide.com Monitoring the deprotection reaction by UV absorbance of the DBF-adduct can ensure the reaction is driven to completion. peptide.com

Stability and Orthogonality of Bis(Boc)-Guanidino Protection

The bis(Boc) protecting group on the guanidino side chain of the phenylalanine residue is a critical element for its successful incorporation into peptides using Fmoc-based strategies. Its stability and orthogonality determine the conditions under which it can be retained or selectively removed without affecting other protecting groups.

Stability Profile: The stability of the N,N'-bis(Boc) guanidino group is robust under the basic conditions required for Fmoc group removal. Standard treatment with piperidine in DMF does not cleave the Boc protectors, ensuring the guanidino function remains masked during the stepwise elongation of the peptide chain. However, the group exhibits significant lability under acidic conditions. nih.gov Research on analogous bis(Boc)-protected arginine residues indicates that these protecting groups are more sensitive to acid than standard side-chain protectors like tert-butyl (tBu). nih.gov Some studies have noted that the bis-Boc group can show limited stability in Dimethylformamide (DMF) over extended periods, which is a consideration for long syntheses. mdpi.com

Orthogonality: The primary advantage of the bis(Boc) group in an Fmoc/tBu strategy is its orthogonality with the Fmoc group. The Fmoc group is base-labile, while the bis(Boc) group is acid-labile. This allows for the selective deprotection of the N-terminal Fmoc group at each cycle of peptide synthesis without disturbing the guanidino protection.

However, its orthogonality with other acid-labile side-chain protecting groups (e.g., tBu for Asp, Glu, Tyr; Trt for Cys, His) is partial. While standard tBu groups require strong trifluoroacetic acid (TFA) for efficient removal, the bis(Boc) group can be cleaved under milder acidic conditions. nih.gov This differential lability can be exploited to achieve selective deprotection but also poses a challenge, as premature loss of the bis(Boc) group can occur during the cleavage of other side-chain protectors if conditions are not carefully controlled. To prevent potential side reactions like epimerization at the adjacent chiral center under standard strong acid cleavage conditions, a two-stage deprotection is often favored. nih.gov

Table 1: Stability of Bis(Boc)-Guanidino Group under Common Peptide Synthesis Conditions

| Reagent/Condition | Purpose | Stability of Bis(Boc) Group | Citation |

|---|---|---|---|

| 20-50% Piperidine in DMF | Fmoc group removal | Stable | nih.gov |

| Strong Acid (e.g., >50% TFA) | Global deprotection / Cleavage | Labile (cleaved) | mdpi.com |

| Mild Acid (e.g., 6 M AcOH) | Selective Boc deprotection | Labile (cleaved) | nih.gov |

| Dichloromethane (DCM) | Solvent | Stable | nih.gov |

| Dimethylformamide (DMF) | Solvent | Generally stable, potential for limited stability in long-term exposure | mdpi.com |

| Coupling Reagents (e.g., HCTU, TBTU) | Amide bond formation | Stable | nih.gov |

Global Deprotection Methodologies for Peptides Containing the Modified Residue

Global deprotection is the final step in solid-phase peptide synthesis, where the completed peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously. For peptides containing the Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH residue, this step is typically achieved using a strong acid cocktail.

The standard reagent for global deprotection is trifluoroacetic acid (TFA). mdpi.com The bis-Boc groups on the guanidino function are readily cleaved by high concentrations of TFA, typically in a cocktail containing scavengers to prevent side reactions. mdpi.com Scavengers are crucial for capturing the reactive carbocations generated from the cleavage of Boc and other protecting groups, thereby protecting sensitive residues like tryptophan or methionine from modification.

A common deprotection strategy involves a two-stage process to minimize side reactions, particularly epimerization of the carbon alpha to the guanidinium (B1211019) group. nih.gov

Selective Guanidino Deprotection: The peptide, while still on the resin, is treated with a milder acidic solution, such as 6 M acetic acid in acetonitrile (B52724), to selectively remove the two Boc groups from the guanidino moiety. nih.gov

Final Cleavage and Deprotection: Following this, the peptide is subjected to a standard strong acid cocktail to cleave it from the resin and remove all remaining side-chain protecting groups. nih.govmdpi.com

Table 2: Common Global Deprotection Cocktails for Peptides with Acid-Labile Side Chains

| Cocktail Composition (v/v) | Scavengers & Purpose | Target Residues Protected | Citation |

|---|---|---|---|

| TFA / H₂O (95:5) | Water (reduces aspartimide formation) | Basic deprotection | mdpi.com |

| TFA / H₂O / TIS (95:2.5:2.5) | Triisopropylsilane (TIS) (reduces Trp alkylation) | Peptides containing Trp, Met, Cys | mdpi.com |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, 1,2-ethanedithiol (B43112) (EDT) (prevent re-attachment of sulfonyl groups like Pbf) | Peptides containing Arg(Pbf) | google.com |

Solution-Phase Peptide Synthesis Approaches

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production and the synthesis of short peptides or peptide fragments. google.comslideshare.net In this approach, all reactions (coupling and deprotection) occur in a suitable solvent, and the product is isolated and purified after each step, often through precipitation or extraction. nih.gov The incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in a solution-phase strategy follows the same principles of N-terminal Fmoc deprotection and subsequent coupling. google.com

Fragment Condensation Strategies

Fragment condensation is an advanced solution-phase technique where pre-synthesized, protected peptide segments are coupled together. springernature.com This convergent approach can be more efficient for synthesizing very long peptides than a linear, stepwise method. sigmaaldrich.com

A strategy involving Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH would entail:

Fragment Synthesis: Synthesize a protected peptide fragment containing the C-terminal D-(4,Bis(Boc)-guanido)Phe residue. The C-terminus of this fragment must be protected, often as a methyl or benzyl (B1604629) ester. sigmaaldrich.com

Deprotection: The N-terminal Fmoc group of this fragment is removed using piperidine.

Coupling: A second protected peptide fragment, with its C-terminal carboxyl group activated, is then coupled to the deprotected N-terminus of the first fragment in solution. To minimize racemization during the coupling of fragments, especially if the C-terminal residue of the activated fragment is chiral, additives like N-hydroxysuccinimide may be used. sigmaaldrich.com

Segment Coupling Techniques

Segment coupling is largely synonymous with fragment condensation and represents a key strategy in convergent peptide synthesis. The successful coupling of segments relies on efficient activation of the C-terminal carboxyl group of one segment and the effective deprotection of the N-terminal amino group of the other, all while minimizing epimerization at the C-terminal residue of the activated segment.

Table 3: Model Strategy for Segment Coupling Involving the Modified Residue

| Step | Action | Description | Key Reagents |

|---|---|---|---|

| 1 | Segment A Synthesis | A peptide segment is synthesized with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH at its C-terminus, which is protected as an ester (e.g., -OMe). | Fmoc-amino acids, Esterification reagents |

| 2 | Segment B Synthesis | A second peptide segment is synthesized, leaving its C-terminal carboxylic acid free. | Fmoc-amino acids |

| 3 | Segment A Deprotection | The N-terminal Fmoc group of Segment A is removed. | 20% Piperidine/DMF |

| 4 | Segment B Activation | The C-terminal carboxyl group of Segment B is activated. | Coupling reagents (e.g., TBTU, HOBt) |

| 5 | Segment Coupling | The activated Segment B is added to the deprotected Segment A in solution to form the larger peptide. | DIPEA (base) |

| 6 | Purification | The final coupled peptide is purified from unreacted segments and reagents. | Precipitation, Extraction, or Chromatography |

Incorporation into Peptidomimetics and Constrained Peptide Scaffolds

The use of non-canonical amino acids like Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a powerful tool in medicinal chemistry for the creation of peptidomimetics. sigmaaldrich.com These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability. nih.govcpcscientific.com

The D-configuration of the amino acid inherently provides resistance to proteolysis. The guanidino-phenylalanine side chain can act as a mimetic of arginine, which is frequently involved in biological recognition processes through its positively charged guanidinium group. nih.govmdpi.com By placing this functional group on a phenylalanine scaffold, new spatial arrangements and interactions can be explored that are not possible with natural arginine.

Incorporating this residue can also introduce conformational constraints into the peptide backbone. cpcscientific.com The bulky side chain can restrict the rotational freedom of the peptide, locking it into a specific bioactive conformation. This pre-organization can lead to higher binding affinity and selectivity for biological targets such as receptors or enzymes. nih.gov

Table 4: Applications in Peptidomimetic and Constrained Peptide Design

| Application Area | Rationale for Incorporation | Desired Outcome | Citation |

|---|---|---|---|

| Arginine Mimicry | The guanidinium group is crucial for many ligand-receptor interactions. | Design of receptor agonists or antagonists with novel binding properties. | nih.govmdpi.com |

| Enzymatic Stability | D-amino acids are not recognized by most proteases. | Increased in vivo half-life of peptide-based drugs. | cpcscientific.com |

| Conformational Constraint | The bulky side chain restricts peptide flexibility. | Enhanced binding affinity and selectivity; stabilization of secondary structures like turns or helices. | nih.gov |

| Structural Diversity | Provides a non-natural scaffold for building combinatorial libraries. | Discovery of novel bioactive peptides with unique structures. | sigmaaldrich.com |

Advanced Analytical Methodologies for Research Characterization of the Compound and Its Derivatives

Chromatographic Techniques for Purity Assessment in Research

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them ideal for assessing the purity of "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH".

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and confirming the identity of "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH". jk-sci.comchemimpex.com Purity levels are typically expected to be high, often greater than or equal to 97%. jk-sci.comchemimpex.com The analysis is commonly performed using a C18 column with a gradient of acetonitrile (B52724) in water, often containing 0.1% trifluoroacetic acid, and detection is typically carried out using a photodiode array detector. scienceopen.comrsc.org

A typical HPLC analysis might employ a gradient system with two mobile phases:

Mobile Phase A: 1% Acetonitrile, 0.1% formic acid in water. scienceopen.com

Mobile Phase B: 1% Water, 0.1% formic acid in acetonitrile. scienceopen.com

The gradient can be programmed to run from a low to a high percentage of mobile phase B over a specific time, allowing for the separation of the main compound from any impurities. scienceopen.com

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions involving "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH". sigmaaldrich.comchemscene.com This technique is particularly useful in organic synthesis to quickly assess the consumption of starting materials and the formation of products. sigmaaldrich.comthieme.de For Fmoc-protected amino acids, various solvent systems can be employed to achieve separation on TLC plates, which are often visualized under UV light due to the fluorescence of the Fmoc group. nih.gov While specific Rf values are dependent on the exact solvent system and stationary phase used, TLC provides a qualitative assessment of the reaction's status. rsc.org

The enantiomeric purity of "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH" is a critical parameter, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. nih.gov Chiral HPLC is the definitive method for determining the enantiomeric excess of this D-amino acid derivative. phenomenex.comnih.gov This technique utilizes chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers. phenomenex.com For Fmoc-amino acid derivatives, polysaccharide-based chiral stationary phases are often effective. phenomenex.com The separation is typically achieved under reversed-phase conditions, and the enantiomeric purity is often found to be very high, with some suppliers guaranteeing a minimum of 99.9%. phenomenex.comiris-biotech.de

Spectroscopic Approaches for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH". nmims.edu By analyzing the NMR spectra, researchers can confirm the presence and connectivity of all atoms within the molecule. nmims.edu

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental structural information. scienceopen.com The spectra are typically recorded in a deuterated solvent such as deuterated methanol (B129727) (MeOD-d4). scienceopen.com

¹H NMR Analysis: The proton NMR spectrum displays distinct signals for the various protons in the molecule. Key expected signals include those for the aromatic protons of the Fmoc group and the phenylalanine side chain, the protons of the Boc protecting groups, and the alpha- and beta-protons of the amino acid backbone. scienceopen.com

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic signals are expected for the carbonyl carbons of the acid and the protecting groups, the aromatic carbons, and the aliphatic carbons of the amino acid and protecting groups. scienceopen.com

Below are tables detailing the expected chemical shifts for the ¹H and ¹³C NMR of a similar Fmoc-protected amino acid, which can serve as a reference for the analysis of "Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH".

Table 1: Representative ¹H NMR Data

| Proton Type | Exemplary Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Fmoc Aromatic | 7.75 | d | 7.5 |

| Fmoc Aromatic | 7.64 | t | 6.5 |

| Fmoc Aromatic | 7.37 | t | 7.3 |

| Fmoc Aromatic | 7.29 | t | 7.4 |

| Fmoc CH₂ | 4.31 | d | 6.6 |

| Fmoc CH | 4.18 | t | 6.9 |

| α-CH | 4.12 | dd | 4.8, 8.2 |

| β-CH₂ | 3.18, 2.79 | m |

Data based on a representative Fmoc-amino acid derivative. scienceopen.com

Table 2: Representative ¹³C NMR Data

| Carbon Type | Exemplary Chemical Shift (δ) in ppm |

|---|---|

| Carboxyl C=O | 176.9 |

| Boc C=O | 158.7 |

| Fmoc Aromatic Cq | 145.5, 145.3, 142.7 |

| Fmoc Aromatic CH | 128.9, 128.3, 126.4, 121.0 |

| Boc Cq | 80.4 |

| Fmoc CH₂ | 68.1 |

| α-CH | 55.7 |

| β-CH₂ | 45.5 |

Data based on a representative Fmoc-amino acid derivative. scienceopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH. These experiments provide detailed information about the connectivity of atoms and the spatial relationships between them, which is essential for confirming the compound's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, COSY spectra would confirm the connectivity within the phenylalanine residue, showing correlations between the α-proton, β-protons, and the aromatic protons of the phenyl ring. It would also help to delineate the spin systems of the fluorenyl and Boc protecting groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for unambiguous assignment of the carbons in the phenylalanine backbone, the guanido group, the phenyl ring, and the protecting groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for piecing together the entire molecular structure. For instance, HMBC can show correlations between the protons of the fluorenyl group and the carbonyl carbon of the carbamate (B1207046), confirming the attachment of the Fmoc group. Similarly, it can establish the connectivity between the phenyl ring protons and the guanido-carbon, as well as correlations that confirm the placement of the Boc protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry and conformation of the molecule by identifying protons that are close in space, even if they are not directly bonded. For Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, NOESY can provide evidence for the D-configuration of the phenylalanine residue by observing specific through-space interactions. It can also reveal information about the preferred conformation of the side chain and the relative orientation of the protecting groups.

Table 1: Expected 2D NMR Correlations for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Connectivity of protons within individual spin systems (e.g., Phe side chain, Fmoc group). |

| HSQC | ¹H – ¹³C (one bond) | Direct correlation of protons to their attached carbons for unambiguous carbon assignment. |

| HMBC | ¹H – ¹³C (multiple bonds) | Connectivity between different functional groups and confirmation of the overall molecular skeleton. |

| NOESY | ¹H – ¹H (through space) | Spatial proximity of protons, aiding in stereochemical assignment and conformational analysis. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an indispensable technique for determining the molecular weight of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH and for identifying any impurities present.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, providing a direct confirmation of the molecular weight. For Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, with a molecular weight of 644.71 g/mol sigmaaldrich.comsigmaaldrich.comchemimpex.com, the expected m/z value for the protonated species would be approximately 645.72. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

ESI-MS is also highly effective for impurity profiling. Common impurities could include starting materials, byproducts from the synthesis (e.g., species with incomplete protection or deprotection), or degradation products. These would appear as ions with different m/z values, allowing for their identification and quantification. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information about the impurities. nih.govnih.gov

MALDI-TOF MS is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be used to complement ESI-MS data. nih.goveuropeanpharmaceuticalreview.comyoutube.com In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. youtube.com This technique typically produces singly charged ions, simplifying the mass spectrum. europeanpharmaceuticalreview.com

Table 2: Expected Mass Spectrometry Data for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

| Technique | Expected Ion(s) | Expected m/z | Application |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | ~645.72, ~667.70 | Molecular weight confirmation, impurity profiling. |

| MALDI-TOF MS | [M+H]⁺ | ~645.72 | Rapid molecular weight confirmation, purity assessment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the various functional groups present in Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key expected vibrational bands include:

N-H stretching: Associated with the amine and guanido groups.

C=O stretching: Strong absorptions from the carbamate groups of the Fmoc and Boc protectors, as well as the carboxylic acid.

C-O stretching: From the ester and ether linkages in the protecting groups.

Aromatic C=C stretching: Characteristic of the phenyl and fluorenyl rings.

O-H stretching: A broad band from the carboxylic acid group.

The presence and position of these bands provide confirmatory evidence for the compound's structure. chemicalbook.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Amine/Guanido) | 3400 - 3200 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=O (Carbamate, Carboxylic Acid) | 1760 - 1690 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Ester/Ether) | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Chromophore Analysis

UV-Vis spectroscopy is primarily used to analyze the fluorenylmethoxycarbonyl (Fmoc) protecting group, which possesses a strong chromophore. tec5usa.comnih.gov The fluorenyl group exhibits characteristic absorption maxima in the UV region, typically around 265 nm and 301 nm. nih.govrsc.org

This property is widely exploited in solid-phase peptide synthesis (SPPS) to quantify the amount of Fmoc group cleaved from the resin, which in turn allows for the monitoring of reaction completion. The absorbance of the dibenzofulvene-piperidine adduct formed upon Fmoc cleavage is measured to determine the loading of the amino acid onto the resin. nih.gov For Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in solution, the UV-Vis spectrum serves as a quick and simple method to confirm the presence of the Fmoc group and can be used for quantitative analysis based on Beer-Lambert law.

Table 4: UV-Vis Absorption Data for the Fmoc Group

| Chromophore | Typical λmax (nm) | Application |

| Fmoc group | ~265, ~301 | Confirmation of Fmoc protection, quantification. nih.gov |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

The stereochemistry of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a critical aspect of its identity and is confirmed using optical rotation and circular dichroism spectroscopy.

Optical Rotation: As a chiral molecule, Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH will rotate the plane of polarized light. youtube.comnih.gov The direction and magnitude of this rotation are characteristic of the D-enantiomer. The specific rotation, [α]D, is measured at a specific wavelength (usually the sodium D-line at 589 nm), temperature, and concentration. For Fmoc-D-Phe(4-guanidino-Boc2)-OH, a specific rotation of [a]D20 = -12 ±1 ° (c=1 in MeOH) has been reported. chemimpex.com This negative value is indicative of the D-configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgnih.gov The resulting CD spectrum provides detailed information about the stereochemistry and secondary structure. The peptide backbone and the aromatic chromophores of the Fmoc group and the phenylalanine side chain will give rise to characteristic CD signals. nih.gov The CD spectrum of the D-enantiomer will be a mirror image of the L-enantiomer, providing unambiguous confirmation of the stereochemistry. The peaks in the 260 nm to 300 nm region are attributed to the aromatic groups. nih.gov

Table 5: Stereochemical Analysis Data

| Technique | Parameter Measured | Expected Result for D-Enantiomer |

| Optical Rotation | Specific Rotation [α]D | Negative value |

| Circular Dichroism | CD Spectrum | Mirror image of the L-enantiomer's spectrum |

Applications in Chemical Biology Research

Design and Synthesis of Peptide-Based Probes

The incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into peptide sequences is a key strategy for developing probes to explore biological systems. The fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the di-tert-butyloxycarbonyl (Boc) groups on the guanidino moiety ensure compatibility with standard Fmoc-based solid-phase peptide synthesis protocols.

While Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is not intrinsically fluorescent, its structure is a valuable scaffold for the development of fluorescent probes. The guanidinium (B1211019) group is a known recognition motif for binding oxoanions through strong hydrogen bonds and salt-bridge interactions. mdpi.com Researchers have successfully developed fluorescent probes by incorporating a guanidinium-containing molecule with a fluorophore, such as benzoxadiazole, to detect specific analytes. mdpi.comresearchgate.net

Conceptually, the 4-guanidino-D-phenylalanine structure could be derivatized to create a fluorescent probe. This could be achieved by coupling a fluorophore to the peptide backbone after its synthesis is complete or by modifying the phenylalanine ring, although the latter is less common. Peptides synthesized with this amino acid can be labeled with near-infrared (NIR) fluorescent dyes to create probes for in vivo imaging, allowing for the detection of specific biological targets or disease states. nih.gov

Bioconjugation involves linking a peptide to another molecule, such as a protein, a drug, or a surface, to create a new entity with combined properties. Peptides containing 4-guanidino-D-phenylalanine can be synthesized and subsequently conjugated to create advanced tools for research and diagnostics. For instance, the L-enantiomer of this compound is utilized to attach biomolecules to other compounds or surfaces, which aids in the development of targeted drug delivery systems and diagnostic tools. This principle extends to the D-enantiomer, where its inclusion in a peptide sequence can produce highly stable ligands for affinity chromatography or probes for surface plasmon resonance (SPR) analysis of biomolecular interactions.

Ligand Design for Receptor Binding Studies

The structural similarity of the guanidino-phenylalanine side chain to that of arginine makes it an excellent tool for designing ligands that target arginine-binding receptors and enzymes.

The guanidinium group of arginine is pivotal in molecular recognition, forming strong electrostatic and hydrogen-bonding interactions with negatively charged residues like aspartate and glutamate (B1630785) in protein binding pockets. nih.gov However, the flexible alkyl chain of arginine can be an entropic disadvantage in binding. Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH provides a semi-rigid scaffold where the guanidinium group is presented on a phenyl ring. This structural constraint allows for a systematic exploration of the spatial requirements for molecular recognition at arginine-binding sites.

By replacing arginine with this mimic, researchers can fine-tune the binding affinity and specificity of a peptide ligand. Significant effort has been dedicated to designing arginine mimetics to create selective inhibitors for various enzymes and antagonists for receptors, often with the goal of enhancing oral bioavailability by modifying the highly basic nature of the guanidino group. nih.gov

Table 1: Comparison of Arginine and 4-Guanidino-Phenylalanine Side Chains

| Feature | Arginine Side Chain | 4-Guanidino-Phenylalanine Side Chain |

| Structure | -(CH₂)₃-NH-C(=NH)NH₂ | -CH₂-C₆H₄-NH-C(=NH)NH₂ |

| Flexibility | High (flexible aliphatic chain) | Low (rigid phenyl ring) |

| Key Interactions | Bidentate hydrogen bonds, ionic interactions | Bidentate hydrogen bonds, ionic interactions |

| Mimicry Goal | To replicate the key binding interactions of arginine while altering conformation and physicochemical properties. |

Incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into peptides is a powerful method for creating tools to analyze protein-ligand interactions. These synthetic peptides can act as competitive inhibitors or high-affinity ligands to probe the function of receptors and enzymes that recognize arginine-containing substrates. The use of the D-amino acid enhances the peptide's resistance to proteolytic degradation, making it a more robust tool for in vitro and in vivo studies.

Research has shown that such arginine mimetics can modulate the specificity and affinity of peptide ligands for their targets. For example, replacing a key arginine in a peptide ligand can lead to enhanced specificity for one protein target over a closely related one, providing valuable insights into the structural basis of molecular recognition.

Investigation of Enzymatic Mechanisms

Arginine residues are frequently found in the active sites of enzymes, where they play critical roles in substrate binding, orientation, and catalysis. frontiersin.orgnih.gov The development of arginine mimetics is therefore crucial for creating inhibitors and probes to study enzyme mechanisms, particularly for proteases and kinases. nih.gov

By substituting a key arginine residue in a known peptide substrate or inhibitor with 4-guanidino-D-phenylalanine, researchers can investigate the specific role of that arginine in the enzymatic reaction. For instance, many trypsin-like serine proteases have a preference for cleaving after an arginine residue. nih.gov A peptide containing this arginine mimic could act as a competitive inhibitor, allowing for the study of the enzyme's active site without being cleaved.

Furthermore, arginine is the natural substrate for nitric oxide synthases (NOS), enzymes that are critical in many physiological processes. nih.govpatsnap.com The design of inhibitors based on arginine mimetics is a key strategy for studying the mechanism of these enzymes and developing potential therapeutic agents. nih.gov Studies on enzymes like alkaline phosphatase show that active-site arginine residues contribute significantly to transition state stabilization during phosphoryl transfer reactions. nih.gov Using a rigid mimic like 4-guanidino-phenylalanine can help dissect the geometric and electronic contributions of this interaction to catalysis.

Table 2: Properties of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH

| Property | Value |

| Chemical Formula | C₃₅H₄₀N₄O₈ |

| Molecular Weight | 644.71 g/mol |

| Synonym | Fmoc-4-(N,N'-di-Boc-guanidino)-D-phenylalanine |

| Appearance | White crystalline powder |

| Application | Solid-Phase Peptide Synthesis |

Substrate Analogs for Enzyme Activity Studies

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH can serve as a crucial component in the synthesis of peptide-based substrate analogs to probe enzyme activity. The guanidinium group on the phenylalanine side chain mimics the side chain of arginine, a common recognition motif for many enzymes, especially proteases. By incorporating this D-amino acid into a peptide sequence, researchers can create substrates that are resistant to cleavage by certain proteases, allowing for the study of enzyme-binding kinetics without substrate turnover.

The D-configuration of the amino acid provides steric hindrance that can prevent the peptide from adopting a conformation amenable to enzymatic cleavage, thus acting as a stable analog to study enzyme-substrate interactions. The Fmoc and Boc protecting groups can be strategically retained or removed to modulate the hydrophobicity and binding properties of the resulting peptide.

Table 1: Comparison of Natural Substrate and Potential Analog

| Feature | Natural Substrate (L-Arginine containing) | Analog (D-Guanido-Phe containing) | Rationale for Use as Analog |

| Configuration | L-amino acid | D-amino acid | Provides resistance to proteolysis. |

| Side Chain | Guanidinium group | Guanidinium group | Mimics the key recognition motif. |

| Susceptibility to Cleavage | High | Low to negligible | Allows for stable binding studies. |

Inhibitor Design for Proteases and Other Enzymes (Conceptual Framework)

The design of enzyme inhibitors often relies on creating molecules that bind tightly to the active site of an enzyme without being processed. The guanidinophenylalanine scaffold is particularly relevant for targeting enzymes that recognize arginine, such as trypsin-like serine proteases. The guanidinium group can form strong ionic and hydrogen bond interactions with negatively charged residues (e.g., aspartate) in the enzyme's S1 pocket.

The incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into a peptide sequence offers a conceptual framework for designing potent and specific inhibitors. The D-amino acid can enhance the stability of the peptide in biological systems by reducing its susceptibility to degradation by proteases. Furthermore, the bis(Boc) protection on the guanido group provides a handle for further chemical modification, allowing for the introduction of other functional groups to optimize binding affinity and selectivity.

Creation of Biocompatible Scaffolds for Research

The unique properties of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH also lend themselves to the development of advanced biomaterials for tissue engineering and cell biology research.

Peptide-Based Hydrogels and Biomaterials Development

Fmoc-protected amino acids are well-known for their ability to self-assemble into nanofibrous structures that can form hydrogels. The self-assembly process is driven by a combination of π-π stacking interactions between the fluorenyl groups and hydrogen bonding between the amino acid backbones. The incorporation of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into short peptide sequences can lead to the formation of hydrogels with unique properties.

Upon removal of the Boc protecting groups, the positively charged guanidinium groups on the surface of the nanofibers can enhance the hydrogel's biocompatibility and promote cell adhesion. The D-configuration of the amino acid can increase the enzymatic stability of the hydrogel, making it more suitable for long-term cell culture applications.

Scaffolds for Cell Adhesion and Growth Studies

The positively charged guanidinium group is known to interact favorably with the negatively charged components of the cell membrane, such as proteoglycans. By decorating the surface of a biomaterial with peptides containing guanidinophenylalanine, it is possible to create scaffolds that actively promote cell adhesion and spreading.

Peptide scaffolds incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH can be synthesized to present a high density of guanidinium groups after deprotection. These scaffolds can be used to study the specific interactions between cell surface receptors and the guanidinium motif, providing insights into the mechanisms of cell adhesion and signaling. The inherent stability of the D-amino acid-containing peptide backbone ensures that the scaffold remains intact throughout the duration of the cell culture experiment.

Table 2: Research Findings on Guanidinium-Containing Scaffolds

| Scaffold Type | Key Finding | Implication for Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH |

| Arginine-Glycine-Aspartate (RGD) Peptides | Promotes integrin-mediated cell adhesion. | The guanidinium group can mimic arginine's role in cell binding. |

| Guanidinium-functionalized polymers | Enhanced cell transfection efficiency. | Suggests potential for use in gene delivery applications. |

| Self-assembling peptide hydrogels with guanidinium groups | Supports robust cell growth and differentiation. | Highlights the utility in creating bioactive 3D cell culture environments. |

Applications in Medicinal Chemistry Research

Development of Novel Peptide Therapeutics and Peptidomimetics

The compound is instrumental in the synthesis of novel peptide therapeutics and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. Its utility in pharmaceutical research lies in the ability to create peptide-based drugs with tailored properties. chemimpex.com The unique structural elements of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH allow for modifications that can enhance bioactivity and specificity, crucial for designing new treatments. chemimpex.comchemimpex.com

Design of Inhibitors and Modulators for Biological Targets

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is frequently used in the design of inhibitors and modulators for various biological targets. chemimpex.com The guanidino group on the phenylalanine side chain is of particular importance. This functional group is positively charged under physiological conditions (after deprotection) and can mimic the side chain of arginine. This allows it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. chemimpex.com The incorporation of this moiety can lead to improved binding affinities and biological activities. chemimpex.com Consequently, it is a valuable tool in creating potent and selective inhibitors for targets implicated in diseases like cancer. chemimpex.comchemimpex.com

Peptidomimetic Library Generation for Drug Discovery Screens

In modern drug discovery, the generation and screening of chemical libraries are fundamental to identifying new therapeutic leads. Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is an important building block for creating peptidomimetic libraries. pubcompare.ai Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows for its systematic inclusion into a large number of different peptide sequences. americanpeptidesociety.orgpubcompare.ai This enables the rapid generation of diverse libraries of peptide analogues. These libraries can then be screened in high-throughput assays to identify "hit" compounds that modulate the activity of a specific biological target, accelerating the initial phase of drug development.

Strategies for Enhancing Metabolic Stability of Peptidic Scaffolds

| Strategy for Enhancing Stability | Application with Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH |

| D-Amino Acid Substitution | The inherent D-configuration of the compound provides resistance to enzymatic degradation by proteases. nih.govnih.gov |

| Backbone Modification | While not an intrinsic property of the compound itself, its use in a synthetic peptide allows for further backbone modifications to be explored. nih.gov |

| Cyclization | Peptides synthesized with this compound can be cyclized (e.g., head-to-tail) to further restrict conformational flexibility and block exopeptidase access. nih.gov |

Structure-Activity Relationship (SAR) Studies in Research

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. These studies involve systematically modifying the structure of a molecule and assessing the impact on its biological activity. chemrxiv.orgnih.gov Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is a valuable tool for conducting such investigations on peptide-based molecules.

Systematic Substitution and Derivatization for SAR Mapping

To understand which parts of a peptide are essential for its function, researchers perform systematic substitutions. Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH can be used to replace specific L-amino acids in a peptide sequence. By comparing the activity of the original peptide with its D-amino acid-containing counterpart, researchers can probe the importance of stereochemistry at that position for target binding and activity. Furthermore, the protected guanidino group can be chemically modified after its incorporation into the peptide, allowing for the exploration of other functionalities at that position to map out a detailed SAR profile.

Impact of D-Stereochemistry on Biological Activity Profiles (Conceptual)

The stereochemistry of a molecule can have a profound effect on its biological activity. nih.gov While L-amino acids are the natural building blocks of proteins, peptides containing D-amino acids can exhibit unique and sometimes more potent biological profiles. The introduction of a D-amino acid, such as D-phenylalanine from this compound, alters the three-dimensional conformation of the peptide backbone. This change can lead to several outcomes:

Altered Receptor Binding: The modified peptide might fit differently into a receptor's binding pocket, potentially leading to increased or decreased affinity, or even a switch from an agonist to an antagonist profile.

Enhanced Selectivity: The new conformation might be more selective for a specific receptor subtype, reducing off-target effects.

Improved Stability: As mentioned, the D-configuration provides resistance to enzymatic degradation. nih.gov

Target Engagement Studies in Research Models (Conceptual)

In drug discovery, confirming that a potential drug molecule interacts with its intended biological target is a critical step known as target engagement. Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH serves as a vital tool in the synthesis of chemical probes designed for these studies.

Conceptually, a peptide probe would be synthesized incorporating this arginine mimetic at a position hypothesized to be critical for binding to a target protein. nih.gov For instance, if a native peptide ligand uses an arginine residue to anchor itself into a negatively charged pocket of a target enzyme, a synthetic version using this D-amino acid mimetic could be created. The use of the D-isomer can itself be a tool to enhance stability or explore different binding conformations.

Target engagement could then be assessed using several research models:

Competitive Binding Assays: The synthetic peptide containing the arginine mimetic can be used to compete with a known ligand or substrate for the target protein. By measuring the concentration of the synthetic peptide required to displace the known ligand, researchers can determine its binding affinity (IC₅₀ or Kᵢ). This helps to quantify the contribution of the mimetic to the binding interaction.

Structural Biology Studies: If the synthetic peptide successfully binds to the target, the complex could be crystallized and analyzed using X-ray crystallography. This would provide atomic-level detail of how the guanidinophenylalanine group engages with the target's binding site, confirming the intended interaction and guiding further design improvements.

Cell-Based Thermal Shift Assays: In a cellular context, the binding of the peptide probe to its target protein can increase the protein's thermal stability. By heating cells treated with the probe and measuring the amount of soluble target protein remaining, researchers can confirm that the peptide is engaging its target within the complex environment of the cell.

By creating a series of probes where the Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is substituted with other amino acids (e.g., natural L-arginine, alanine, or citrulline), scientists can dissect the specific role of the guanidinium (B1211019) group and the phenyl scaffold in target recognition and affinity. nih.gov

Role in Oncology Research and Cancer Therapeutics (Conceptual)

The unique properties of peptides derived from Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH make them conceptually valuable in oncology research for developing novel cancer therapeutics. chemimpex.comnih.gov Many proteins that are overexpressed or hyperactive in cancer cells, such as certain kinases and protein-protein interaction hubs, rely on arginine-mediated interactions for their function. nih.gov

The conceptual roles for this compound in oncology include:

Development of Peptide-Based Enzyme Inhibitors: Many enzymes crucial for cancer progression, such as certain proteases or kinases, have arginine residues in their recognition motifs. Peptides incorporating this arginine mimetic could be designed as competitive inhibitors that block the active site of these enzymes, thereby disrupting cancer cell signaling and proliferation. researchgate.netnih.gov For example, it could be used to generate ligands for the SH3 domains of signaling proteins like Src, which are often implicated in cancer. nih.gov

Targeting Tumor Cell Surfaces: The surfaces of cancer cells are often more negatively charged than those of healthy cells due to an abundance of anionic molecules like phosphatidylserine. Cationic peptides, rich in arginine or its mimetics, can selectively interact with and disrupt the membranes of cancer cells, leading to cell death. nih.gov Incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH into a peptide sequence could enhance this selective targeting and lytic activity.

Creation of Tumor-Targeting Peptides for Drug Delivery: This amino acid can be incorporated into peptides that specifically bind to receptors overexpressed on cancer cells. nih.gov These targeting peptides can then be conjugated to cytotoxic drugs, forming a peptide-drug conjugate (PDC). This strategy aims to deliver a potent anticancer agent directly to the tumor site, minimizing exposure and damage to healthy tissues. The role of the arginine mimetic would be to ensure strong and specific binding to the cancer cell receptor.

Computational and Theoretical Studies

Molecular Modeling and Simulation of the Compound and its Peptide Conjugates

Molecular modeling serves as a powerful tool to explore the structural and energetic landscapes of peptides containing Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH. These simulations are critical for understanding how such a sterically demanding residue directs peptide folding and subsequent biomolecular interactions.